
3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide, also known as MBOCA, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic compound that contains both an azetidine and a benzimidazole ring, and it is commonly used as a precursor in the synthesis of other compounds. In
作用机制
The mechanism of action of 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide is not well understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This damage can lead to cell death or dysfunction, which may explain the potential therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the activation of DNA repair pathways, and the inhibition of cell growth and proliferation. It has also been shown to have anti-inflammatory and anti-cancer properties in some studies. However, the exact effects of this compound may vary depending on the specific experimental conditions and the cell or tissue type being studied.
实验室实验的优点和局限性
One advantage of using 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, this compound is also highly reactive and can be toxic to cells at high concentrations, which can make it difficult to work with in some experiments. Additionally, the potential therapeutic effects of this compound have not been fully characterized, and more research is needed to determine its safety and efficacy in humans.
未来方向
There are many potential future directions for research on 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide, including further investigation of its mechanism of action, exploration of its potential therapeutic uses, and development of new synthetic methods for producing this compound and related compounds. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, particularly in the context of cancer and other diseases. Overall, this compound is a promising compound with many potential applications in scientific research and medicine.
合成方法
3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide is typically synthesized through a reaction between 2-methylbenzimidazole and oxirane-2-carboxylic acid methyl ester. The resulting intermediate is then reacted with azetidine-1-carboxylic acid to yield this compound. This method has been optimized to produce high yields of this compound with minimal impurities.
科学研究应用
3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been used in a variety of scientific research applications, including as a precursor in the synthesis of other compounds, as a tool for studying enzyme activity, and as a potential therapeutic agent. For example, this compound has been used to synthesize compounds with anti-cancer and anti-inflammatory properties. It has also been used to study the activity of enzymes involved in DNA repair and to investigate the effects of oxidative stress on cellular function.
属性
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-19-15-6-2-3-7-16(15)21(12)13-10-20(11-13)17(22)18-9-14-5-4-8-23-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKGPBSMYBWHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2976564.png)

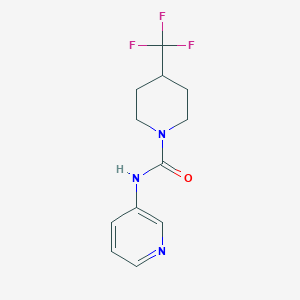

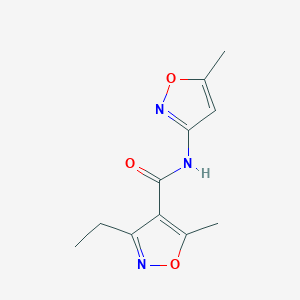
![N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide](/img/structure/B2976570.png)
![1-[2-Oxo-2-[(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2976571.png)
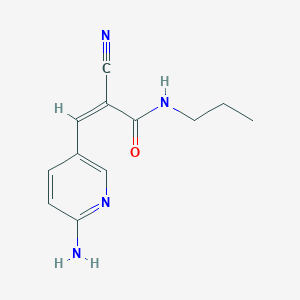
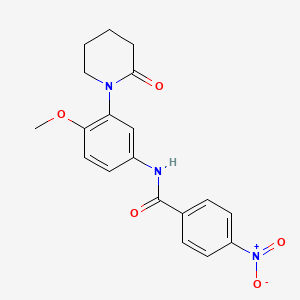
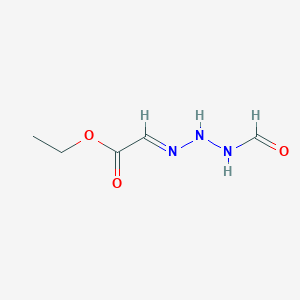
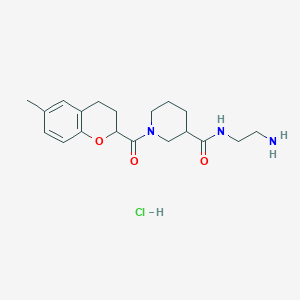
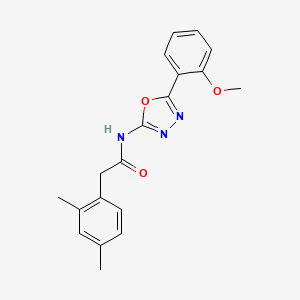
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2976582.png)